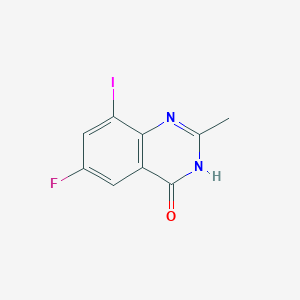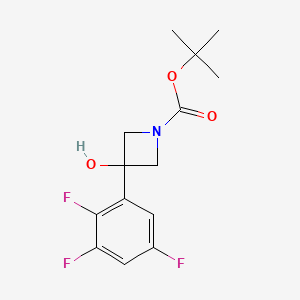
1-(Dimethylamino)-4-methylhex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)-4-methylhex-1-en-3-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)-4-methylhex-1-en-3-one can be synthesized through several methods. One common method involves the reaction of a suitable ketone with dimethylamine in the presence of a base. The reaction typically proceeds under mild conditions and can be carried out at room temperature. The use of catalysts such as N,N-dimethylformamide dimethyl acetal (DMFDMA) can enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethylamino)-4-methylhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The enamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted enaminones.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)-4-methylhex-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)-4-methylhex-1-en-3-one involves its interaction with various molecular targets. The enamine group can participate in nucleophilic addition reactions, while the ketone group can undergo electrophilic addition. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylamino)-4-methylhex-1-en-3-one can be compared with other enaminones and related compounds:
Methylaminoquinolines: These compounds share similar structural features but differ in their reactivity and applications.
Dimethylaminopropylcarbodiimide: This compound is used in peptide synthesis and has different functional groups and applications compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis and a promising candidate for further scientific exploration.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
(E)-1-(dimethylamino)-4-methylhex-1-en-3-one |
InChI |
InChI=1S/C9H17NO/c1-5-8(2)9(11)6-7-10(3)4/h6-8H,5H2,1-4H3/b7-6+ |
InChI-Schlüssel |
VTCVLNYKYCYVQH-VOTSOKGWSA-N |
Isomerische SMILES |
CCC(C)C(=O)/C=C/N(C)C |
Kanonische SMILES |
CCC(C)C(=O)C=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


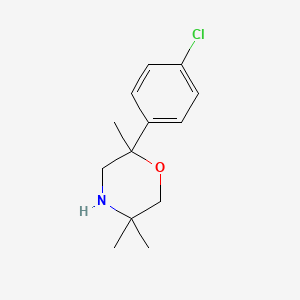
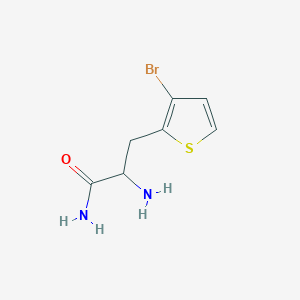
![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)

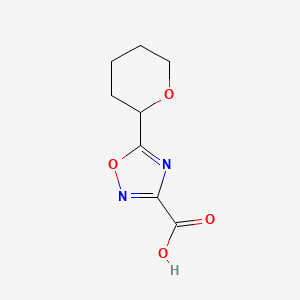


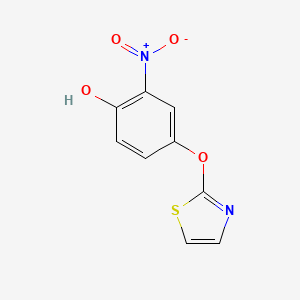
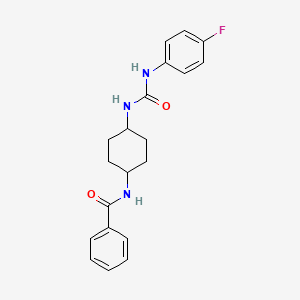

amine](/img/structure/B13078758.png)

